molecular formula C10H28Cl2O3Si4 B101017 3,5-Bis(chloromethyl)octamethyltetrasiloxane CAS No. 17988-79-3

3,5-Bis(chloromethyl)octamethyltetrasiloxane

Cat. No. B101017
CAS RN: 17988-79-3
M. Wt: 379.57 g/mol
InChI Key: BDWODYLFPWOQIW-UHFFFAOYSA-N
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Description

The compound 3,5-Bis(chloromethyl)octamethyltetrasiloxane is a siloxane-based molecule that is of interest in the field of polymer chemistry due to its potential applications in creating various polysiloxanes with different properties. The molecule contains chloromethyl groups that can react with various reagents to form new compounds with acyloxymethyl or other substituents, which can significantly alter the physical and chemical properties of the resulting materials .

Synthesis Analysis

The synthesis of related siloxane compounds involves the reaction of chloromethylated siloxanes with different acids in the presence of a base such as triethylamine. In the case of 3,5-Bis(chloromethyl)octamethyltetrasiloxane, the reaction with acetic, benzoic, and methacrylic acids in toluene has been studied. This process leads to the transformation of chloromethyl groups into acyloxymethyl groups, with the possibility of redistribution of these groups along with trimethylsilyl and oxytrimethylsilyl units within the molecule. The reaction rates and the distribution of the resulting oligomers are influenced by the type of acid used and the starting oligosiloxane .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure of 3,5-Bis(chloromethyl)octamethyltetrasiloxane, it is related to other siloxane compounds whose structures have been determined. For example, the structure of octamethylspiro[5.5]pentasiloxane has been reported, with the Si—O distance being 1.64 Å and the Si—CH3 distance being 1.88 Å. The planar (SiO)3 ring and the tetrahedral silicon angles determine the shape of the molecule. This information can provide insights into the potential geometry and bonding characteristics of 3,5-Bis(chloromethyl)octamethyltetrasiloxane, as siloxane compounds often share similar structural features .

Chemical Reactions Analysis

The chemical reactivity of 3,5-Bis(chloromethyl)octamethyltetrasiloxane is highlighted by its ability to undergo transformations when reacted with various acids. The chloromethyl groups are reactive sites that can be converted into different substituents, leading to a wide range of possible chemical reactions. These reactions can result in the formation of new siloxane-based polymers with diverse properties, depending on the substituents introduced and the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of siloxane-based compounds like 3,5-Bis(chloromethyl)octamethyltetrasiloxane are determined by their molecular structure and the substituents present on the siloxane backbone. For instance, the introduction of perfluoroalkyl groups into a chloromethylated oxetane compound has been shown to affect its viscosity, glass transition temperature, decomposition temperature, and surface properties. These properties are crucial for the application of such materials in various industries. Although the specific properties of 3,5-Bis(chloromethyl)octamethyltetrasiloxane are not detailed in the provided data, similar analyses can be conducted to determine its behavior and potential uses .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound 3,5-Bis(chloromethyl)octamethyltetrasiloxane has been utilized in various chemical syntheses and reactions. For instance, it was involved in the synthesis of polysiloxanes acyloxyméthylés by reacting with acetic, benzoic, and methacrylic acids in the presence of triethylamine. This reaction led to the transformation of oxy(chloromethyl)methylsilanediyle units into oxy(acyloxymethyl)methylsilanediyle units, showcasing its utility in creating specific polysiloxane structures (Jazouli, Reyx, & Thomas, 1989).

Applications in Material Science

3,5-Bis(chloromethyl)octamethyltetrasiloxane has been employed in material science, particularly in the preparation of photosensitive resins for stereolithography 3D printing. A study synthesized diepoxycyclohexylethyl octamethyltetrasiloxane and compounded it with acrylates, epoxide, and photoinitiators to create a 3D printing stereolithography resin. This innovation demonstrates the compound's significant role in advancing 3D printing technology (Huang et al., 2019).

Role in Polymer Chemistry

In polymer chemistry, 3,5-Bis(chloromethyl)octamethyltetrasiloxane is a valuable reactant. It was used in reactions with thiourea in absolute alcohol to produce silicon-containing thiuronium chlorides. This research highlights its potential in creating novel silicon-based polymers and materials (Nozakura, 1955).

Advanced Chemical Research

Advanced chemical research also utilizes 3,5-Bis(chloromethyl)octamethyltetrasiloxane. For example, it was part of a study on dehydrogenative polycondensation, contributing to the understanding of polysilylenes and their derivatives, which has implications in various chemical and industrial applications (Shintani et al., 1997).

Catalysis and Organic Synthesis

This compound has been explored in the context of catalysis and organic synthesis. Studies have investigated its role in electrophilic fluorination and carbon-carbon bond formation, providing insights into its utility in creating complex organic molecules and materials (Singh & Shreeve, 2004).

Safety And Hazards

3,5-Bis(chloromethyl)octamethyltetrasiloxane is classified as a skin irritant (Skin Irrit. 2, H315) and an eye irritant (Eye Irrit. 2, H319) . In case of skin contact, it is recommended to take off contaminated clothing immediately and wash off with soap and plenty of water . If it comes into contact with the eyes, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water, do not induce vomiting, and seek immediate medical attention .

properties

IUPAC Name

chloromethyl-(chloromethyl-methyl-trimethylsilyloxysilyl)oxy-methyl-trimethylsilyloxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H28Cl2O3Si4/c1-16(2,3)13-18(7,9-11)15-19(8,10-12)14-17(4,5)6/h9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWODYLFPWOQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(CCl)O[Si](C)(CCl)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28Cl2O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499318
Record name 3,5-Bis(chloromethyl)-1,1,1,3,5,7,7,7-octamethyltetrasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(chloromethyl)octamethyltetrasiloxane

CAS RN

17988-79-3
Record name 3,5-Bis(chloromethyl)-1,1,1,3,5,7,7,7-octamethyltetrasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M McClelland, LLP Neustadt - researchgate.net
1. Field of the Invention The present invention relates to a method and system for treating a dielectric? lm and, more particularly, to a batch processing method and system of treating a …
Number of citations: 0 www.researchgate.net
M McClelland, LLP Neustadt - 2011 - researchgate.net
(57) ABSTRACT A method and system for treating a dielectric? lm on a plu rality of substrates includes disposing the plurality of sub strates in a batch processing system, the dielectric? …
Number of citations: 0 www.researchgate.net
F Uhlig, HC Marsmann - … : Silanes and Silicones. A Survey of …, 2014 - researchgate.net
Silicon is in many respects one of the more important elements in both nature and chemistry. On one hand silicates constitute the main material of the earth’s crust, and on the other …
Number of citations: 55 www.researchgate.net
T Jazouli, D Reyx, M Thomas - Die Makromolekulare Chemie …, 1989 - Wiley Online Library
The reaction of acetic, benzoic and methacrylic acids with 3‐chloromethylheptamethyltrisiloxane and 3,5‐bis(chloromethyl)octamethyltetrasiloxane in toluene in the presence of …
Number of citations: 2 onlinelibrary.wiley.com

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